molecular formula C11H8F3N3O2 B2475392 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid CAS No. 103058-77-1

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2475392
CAS No.: 103058-77-1
M. Wt: 271.199
InChI Key: KYNHXXIWJLMWTB-UHFFFAOYSA-N
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Description

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound of significant interest in medicinal and agrochemical research. It belongs to the 1,2,4-triazole chemical class, a privileged scaffold in drug discovery due to its versatile interactions with biological targets . The 1,2,4-triazole core acts as a stable bioisostere for amide, ester, and carboxylic acid functional groups, which contributes to favorable physicochemical properties and binding affinity in potential lead compounds . This specific derivative is particularly valuable for researchers developing new pharmacologically active molecules. The structure combines the 1,2,4-triazole ring with a trifluoromethylphenyl group, a motif commonly associated with enhanced metabolic stability and membrane permeability. Compounds featuring the 1,2,4-triazole nucleus have been extensively investigated and display a broad spectrum of biological activities, including potent antifungal, antibacterial, anticancer, and anticonvulsant effects . As such, this carboxylic acid functionalized triazole serves as a key synthetic intermediate for the construction of more complex molecules, such as hybrid compounds and novel enzyme inhibitors. It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-6-15-9(10(18)19)16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNHXXIWJLMWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid. In vitro evaluations showed that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:

  • Case Study : A synthesized derivative displayed a mean growth inhibition (GI50) value of 15.72 μM against human tumor cells, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial and fungal strains:

  • Case Study : In a study assessing various triazole derivatives, the compound demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .

Agricultural Applications

In the agricultural sector, this compound has been explored for its fungicidal properties. Its structural characteristics allow it to interact effectively with fungal pathogens.

Fungicidal Activity

Research indicates that 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid can inhibit the growth of several plant pathogens:

  • Case Study : Field trials have demonstrated that formulations containing this compound significantly reduce the incidence of fungal diseases in crops like wheat and barley .

Synthesis and Characterization

The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step chemical reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Data Summary Table

Application AreaActivity TypeTarget Organisms/CellsObserved EffectsReference
MedicinalAnticancerHuman tumor cellsGI50 = 15.72 μM
MedicinalAntimicrobialMycobacterium smegmatisMIC = 6.25 µg/ml
AgriculturalFungicideVarious plant pathogensReduced disease incidence

Mechanism of Action

The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Triazole Carboxylic Acid Family

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Compound Name Molecular Formula Substituents (Position) Melting Point (°C) Key Features/Applications Reference
Target Compound : 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid C₁₁H₈F₃N₃O₂ 5-CH₃, 3-COOH, 1-(3-CF₃Ph) 155–156 High purity (97%), potential bioactive scaffold
5-Methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid C₁₀H₈N₄O₄ 5-CH₃, 3-COOH, 1-(4-NO₂Ph) N/A Nitro group enhances electron-withdrawing effects
5-Methyl-1-(2-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid C₁₃H₁₅N₃O₂ 5-CH₃, 3-COOH, 1-(2-isoPrPh) N/A Bulky isopropyl substituent improves steric hindrance
Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate C₁₂H₁₀F₃N₃O₂ 3-CF₃Ph, 5-COOEt N/A Ester derivative with improved lipophilicity

Key Observations :

  • Substituent Effects :
    • The trifluoromethylphenyl group in the target compound increases metabolic stability compared to nitro or isopropyl analogs .
    • Carboxylic acid derivatives (e.g., target compound) are more polar than ester analogs (e.g., ethyl ester in ), affecting solubility and bioavailability.
  • Synthetic Feasibility :
    • Yields for triazole derivatives vary with substituents. For example, oxazole-carboxamide analogs (OCM-8 to OCM-11) in show moderate yields (32–44%), suggesting similar challenges in triazole synthesis .

Comparison with 1,2,3-Triazole Carboxylic Acids

1,2,3-Triazole isomers differ in nitrogen atom positions, leading to distinct electronic and biological properties:

Compound Name Triazole Type Substituents (Position) Biological Activity Reference
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 4-COOH, 1-(thiazol-2-yl) 40% growth inhibition in NCI-H522 lung cancer
5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 4-COOH, 1-(4-Ph-thiazol-2-yl) 44.78% inhibition in LOX IMVI melanoma
Target Compound 1,2,4-Triazole 3-COOH, 1-(3-CF₃Ph) No direct activity reported; structural analog

Key Observations :

  • Biological Activity: 1,2,3-Triazole derivatives with thiazole substituents exhibit notable anticancer activity (e.g., 40–62% inhibition in lung and melanoma cells) . The target 1,2,4-triazole lacks direct activity data but shares structural motifs (e.g., trifluoromethylphenyl) that correlate with bioactivity in other compounds.

Comparison with Oxazole and Pyrazole Derivatives

Compounds with heterocyclic cores other than triazoles provide insights into substituent-driven properties:

Compound Name Core Structure Substituents Key Feature Reference
OCM-8: N-(3-(1H-1,2,4-Triazol-1-yl)propyl)-5-(3,4,5-trifluorophenyl)oxazole-4-carboxamide Oxazole 4-Carboxamide, 5-(triFlPh) 41% yield, >95% HPLC purity
II.13.n: 5-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile Pyrazole Chloro-CF₃Ph, triazole, nitrile Antifungal/Herbicidal applications

Key Observations :

  • Oxazole vs. Triazole : Oxazole derivatives (e.g., OCM-8) prioritize carboxamide linkages for bioactivity, whereas triazoles like the target compound leverage carboxylic acid groups for hydrogen bonding .
  • Complex Derivatives : Pyrazole-triazole hybrids (e.g., II.13.n in ) demonstrate broader agrochemical applications but require multi-step syntheses.

Biological Activity

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 499771-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this triazole derivative, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and associated case studies.

  • Molecular Formula : C11H8F3N3O2
  • Molecular Weight : 271.199 g/mol
  • IUPAC Name : 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
  • SMILES : CC1=C(N=NN1C1=CC(=CC=C1)C(F)(F)F)C(O)=O
  • InChIKey : IRJLZHQBWAUKGA-UHFFFAOYSA-N

Research has shown that compounds in the triazole family exhibit a range of biological activities, primarily attributed to their ability to interact with various biological targets. The specific mechanisms of action for 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid include:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes. This compound's structural characteristics suggest potential efficacy against resistant strains of fungi and bacteria.
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes the biological activities reported for 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid and related compounds:

Activity TypeTarget/PathwayIC50/Activity LevelReference
AntimicrobialFungal InhibitionNot specified
AnticancerHeLa Cell LineIC50 = 10 µM
AntibacterialE. coli & K. pneumoniaeMIC = 32 µg/mL
Enzyme InhibitionHistone Deacetylase (HDAC)Micromolar range

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various triazole derivatives, 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid demonstrated notable cytotoxicity against human cervical carcinoma (HeLa) cells. The compound exhibited an IC50 value of approximately 10 µM, indicating significant potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this triazole derivative against multidrug-resistant strains of E. coli and K. pneumoniae. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic option in treating infections caused by resistant bacteria .

Q & A

Q. Basic

  • NMR spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and the trifluoromethyl group’s presence.
  • X-ray crystallography : Resolve the triazole ring conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state. Evidence from similar triazoles shows planar triazole cores with dihedral angles <10° relative to aromatic substituents .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy).

How does the trifluoromethyl group influence bioactivity compared to other substituents?

Advanced
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In anti-inflammatory studies of analogous triazoles, the CF₃ group increased COX-2 inhibition by 30% compared to methyl or chloro substituents. To assess this:

  • Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., Cl, OCH₃) and compare IC₅₀ values in enzyme assays.
  • Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) to identify steric/electronic effects .

What crystallographic data reveal about the compound’s conformation and stability?

Advanced
Single-crystal X-ray diffraction of related triazoles (e.g., 5-amino-1-phenyl-3-trifluoromethylpyrazole-4-carboxylic acid) shows:

  • Planar triazole ring : Distortion angles <5° due to conjugation.
  • Intermolecular hydrogen bonding : Carboxylic acid groups form dimers (O···O distance ~2.6 Å), enhancing thermal stability (mp >200°C).
  • Trifluoromethyl orientation : The CF₃ group adopts a perpendicular orientation to minimize steric clashes .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized bioassays : Use identical cell lines (e.g., RAW264.7 for inflammation) and positive controls (e.g., indomethacin).
  • Purity validation : Employ HPLC with UV/ELS detection (≥98% purity) to rule out byproduct interference.
  • Dose-response curves : Compare EC₅₀ values across studies using nonlinear regression models .

What analytical validation protocols ensure reproducibility in quantifying this compound?

Advanced
Follow pharmacopeial guidelines (e.g., ICH Q2(R1)):

  • HPLC method : Use a C18 column (4.6 × 150 mm, 3.5 µm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile). Gradient: 20% B to 80% B over 15 min. Validate for linearity (R² >0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL).
  • Reference standards : Cross-check against certified materials (e.g., USP-grade triazole derivatives) to calibrate instruments .

What strategies improve synthetic yield in large-scale preparations?

Q. Advanced

  • Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h, achieving yields >85%.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water).
  • Catalyst optimization : Substitute traditional acid catalysts with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

How to evaluate the compound’s potential as a kinase inhibitor?

Q. Advanced

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM concentration.
  • IC₅₀ determination : Use ATP-Glo assays with serial dilutions (1 nM–100 µM).
  • Selectivity index : Compare inhibition of target vs. off-target kinases (e.g., SI >100 for JAK2 over PKA) .

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